molecular formula C11H16N2O B13082736 (S)-3-Methyl-2-(phenylamino)butanamide

(S)-3-Methyl-2-(phenylamino)butanamide

Cat. No.: B13082736
M. Wt: 192.26 g/mol
InChI Key: YICPUIZBHYKSPG-JTQLQIEISA-N
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Description

(S)-3-Methyl-2-(phenylamino)butanamide is an organic compound with the molecular formula C11H16N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-2-(phenylamino)butanamide typically involves the reaction of 3-methyl-2-butanone with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amide. Common catalysts used in this process include palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methyl-2-(phenylamino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Primary amines.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

(S)-3-Methyl-2-(phenylamino)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-(phenylamino)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor-mediated processes, it can act as an agonist or antagonist, modulating the signaling pathways involved in cellular responses.

Comparison with Similar Compounds

    3-Amino-N-substituted-4-(substituted phenyl)butanamides: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring and the amide nitrogen.

    Phenethylamine derivatives: These compounds have a similar amine functional group but differ in the overall structure and substituents.

Uniqueness: (S)-3-Methyl-2-(phenylamino)butanamide is unique due to its specific chiral configuration and the presence of both a methyl group and a phenylamino group. This combination of features gives it distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-anilino-3-methylbutanamide

InChI

InChI=1S/C11H16N2O/c1-8(2)10(11(12)14)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3,(H2,12,14)/t10-/m0/s1

InChI Key

YICPUIZBHYKSPG-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)N)NC1=CC=CC=C1

Origin of Product

United States

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